Methyl 1-amino-3-oxocyclobutane-1-carboxylate hcl
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Overview
Description
Methyl 1-amino-3-oxocyclobutane-1-carboxylate hydrochloride: is a chemical compound with the molecular formula C6H10ClNO3 and a molecular weight of 179.6 g/mol . It is a derivative of cyclobutane, featuring an amino group, a keto group, and a carboxylate ester group. This compound is typically found in a hydrochloride salt form, which enhances its stability and solubility in water .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-amino-3-oxocyclobutane-1-carboxylate hydrochloride involves multiple stepsThe reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired product is obtained .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent quality control measures. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as crystallization and recrystallization are employed to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions: Methyl 1-amino-3-oxocyclobutane-1-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, altering the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
Methyl 1-amino-3-oxocyclobutane-1-carboxylate hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound can be employed in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 1-amino-3-oxocyclobutane-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the keto group can participate in various chemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed effects .
Comparison with Similar Compounds
Methyl 1-acetyl-3-oxocyclobutane-1-carboxylate: This compound has an acetyl group instead of an amino group, which alters its reactivity and applications.
Methyl 3-oxocyclobutanecarboxylate: Lacks the amino group, making it less versatile in certain chemical reactions.
Uniqueness: Methyl 1-amino-3-oxocyclobutane-1-carboxylate hydrochloride is unique due to the presence of both an amino group and a keto group on the cyclobutane ring. This combination of functional groups allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research .
Biological Activity
Methyl 1-amino-3-oxocyclobutane-1-carboxylate hydrochloride (MAOCH) is a compound of significant interest in biological and chemical research due to its unique structural features and potential applications. This article explores its biological activity, including mechanisms of action, chemical properties, and relevant case studies.
Chemical Structure and Properties
MAOCH features an amino group, a keto group, and a cyclobutane ring, which contribute to its reactivity and biological interactions. The amino group can form hydrogen bonds with various biological molecules, while the keto group can participate in nucleophilic reactions, making it versatile in biochemical pathways.
The biological activity of MAOCH is primarily linked to its ability to interact with enzymes and receptors through the following mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes by mimicking substrates or binding to active sites.
- Receptor Modulation : MAOCH can alter receptor activity through conformational changes induced by its binding.
These interactions can lead to significant effects on metabolic pathways, particularly those involving amino acids and their derivatives.
Biological Activity Overview
MAOCH has been studied for its potential roles in various biological contexts:
- Antitumor Activity : Preliminary studies suggest that MAOCH may interfere with metabolic processes in cancer cells, particularly by inhibiting enzymes involved in glutamine and proline metabolism. This inhibition could deprive tumors of essential nutrients necessary for growth .
- Neuroprotective Effects : There is emerging evidence that compounds similar to MAOCH exhibit neuroprotective properties, potentially through modulation of neurotransmitter systems or reduction of oxidative stress .
Case Studies
Several studies have investigated the biological activity of MAOCH and related compounds:
- Inhibition Studies :
- Synthesis and Testing :
- Biocatalysis Applications :
Comparative Analysis with Similar Compounds
Compound Name | Structure Features | Biological Activity |
---|---|---|
Methyl 1-acetyl-3-oxocyclobutane-1-carboxylate | Acetyl group instead of amino group | Reduced enzyme inhibition potential |
Methyl 3-oxocyclobutanecarboxylate | Lacks amino group | Less versatile in biochemical applications |
MAOCH’s unique combination of functional groups allows it to engage in a broader range of chemical reactions compared to similar compounds, enhancing its utility in research and development.
Properties
IUPAC Name |
methyl 1-amino-3-oxocyclobutane-1-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO3.ClH/c1-10-5(9)6(7)2-4(8)3-6;/h2-3,7H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQAVLOWGDHLHHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC(=O)C1)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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